molecular formula C25H31Cl2NO5 B14611489 Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-04-1

Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14611489
CAS No.: 57729-04-1
M. Wt: 496.4 g/mol
InChI Key: MUSBIVDDCNKCDH-UHFFFAOYSA-N
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Description

Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dodecyl chain, a dichlorophenoxy group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with dodecanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of dodecyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and dodecanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to its bioactivity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.

Uniqueness

Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of the dodecyl chain and the nitrobenzoate moiety, which confer distinct chemical and biological properties

Properties

CAS No.

57729-04-1

Molecular Formula

C25H31Cl2NO5

Molecular Weight

496.4 g/mol

IUPAC Name

dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C25H31Cl2NO5/c1-2-3-4-5-6-7-8-9-10-11-16-32-25(29)21-18-20(13-14-23(21)28(30)31)33-24-15-12-19(26)17-22(24)27/h12-15,17-18H,2-11,16H2,1H3

InChI Key

MUSBIVDDCNKCDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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